On the reciprocal relationship between σ-hole bonding and (anti)aromaticity gain in ketocyclopolyenes†

Organic & Biomolecular Chemistry Pub Date: 2020-06-22 DOI: 10.1039/D0OB01076F

Abstract

σ-Hole bonding interactions (e.g., tetrel, pnictogen, chalcogen, and halogen bonding) can polarize π-electrons to enhance cyclic [4n] π-electron delocalization (i.e., antiaromaticity gain) or cyclic [4n + 2] π-electron delocalization (i.e., aromaticity gain). Examples based on the ketocyclopolyenes: cyclopentadienone, tropone, and planar cyclononatetraenone are presented. Recognizing this relationship has implications, for example, for tuning the electronic properties of fulvene-based π-conjugated systems such as 9-fluorenone.

Graphical abstract: On the reciprocal relationship between σ-hole bonding and (anti)aromaticity gain in ketocyclopolyenes
On the reciprocal relationship between σ-hole bonding and (anti)aromaticity gain in ketocyclopolyenes†
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